Sudoterb dihydrochloride
Description
For the purpose of this analysis, we assume "Sudoterb dihydrochloride" refers to vanoxerine dihydrochloride, given its pharmacological relevance and structural similarity (dihydrochloride salt form).
Vanoxerine dihydrochloride is a cyclin-dependent kinase (CDK) inhibitor with activity against CDK2, CDK4, and CDK6. It has demonstrated anti-cancer effects in preclinical models, including inhibition of cell proliferation (IC50 values: 3.79 μM in QGY7703 and 4.04 μM in Huh7 cells) and tumor growth reduction in xenograft models .
Properties
CAS No. |
1044503-04-9 |
|---|---|
Molecular Formula |
C29H30Cl2F3N5O |
Molecular Weight |
592.4882 |
IUPAC Name |
N-[2-methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrrol-1-yl]pyridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C29H28F3N5O.2ClH/c1-21-24(20-35-14-16-36(17-15-35)26-9-5-8-25(19-26)29(30,31)32)18-27(22-6-3-2-4-7-22)37(21)34-28(38)23-10-12-33-13-11-23;;/h2-13,18-19H,14-17,20H2,1H3,(H,34,38);2*1H |
InChI Key |
FVWAUSWEYDJAAM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sudoterb HCl; Sudoterb dihydrchloride; LL3858; LL-3858; LL 3858. |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Activity
Vanoxerine dihydrochloride is compared with three FDA-approved CDK inhibitors: Adapalene (CDK2 inhibitor), Fluspirilene (CDK2 inhibitor), and Rafoxanide (CDK4/6 dual inhibitor). Key findings include:
| Compound | Target | IC50 Values (μM) | Cell Lines Tested |
|---|---|---|---|
| Vanoxerine dihydrochloride | CDK2/4/6 | 3.79 (QGY7703), 4.04 (Huh7) | Liver cancer, others |
| Fluspirilene | CDK2 | 4.01 (HepG2), 3.46 (Huh7) | Liver cancer |
| Adapalene | CDK2 | 4.43 (DLD1), 7.135 (LoVo) | Colorectal cancer |
| Rafoxanide | CDK4/6 | 1.09 (A375), 1.31 (A431) | Skin cancer |
Key Observations :
- All compounds inhibit cell cycle progression and induce apoptosis in vitro .
- Vanoxerine’s triple inhibition may enhance efficacy across diverse cancer types compared to single/dual-target inhibitors .
- Rafoxanide exhibits the lowest IC50 values (1.09–1.31 μM), indicating high potency in skin cancer models .
Therapeutic Scope and Limitations
Physicochemical and Clinical Differences
- Solubility and Delivery: Vanoxerine’s dihydrochloride salt improves solubility, but formulation challenges persist compared to Rafoxanide’s lipophilic structure .
- Side Effects: Vanoxerine’s broader target profile may increase off-target risks, whereas Rafoxanide’s specificity reduces systemic toxicity .
Additional Dihydrochloride Compounds in Research
- Trientine dihydrochloride : A copper-chelating agent used in Wilson’s disease, highlighting the versatility of dihydrochloride forms in drug design .
- Hydroxypropyl p-phenylenediamine dihydrochloride : A cosmetic hair dye ingredient under regulatory review .
- Putrescine/Cadaverine dihydrochlorides : Used in food science for biogenic amine analysis .
Q & A
Q. What validated analytical methods are recommended for confirming the purity and stoichiometry of Sudoterb dihydrochloride?
- Methodological Answer : Purity and stoichiometry can be confirmed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, ensuring >99% purity (common thresholds for dihydrochloride salts as per ) . Elemental analysis (CHNS/O) should verify the 2:1 chloride-to-base ratio, a hallmark of dihydrochloride salts ( ). X-ray crystallography or NMR spectroscopy (1H/13C) can resolve protonation sites and salt formation .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Thermal stability : Incubate at 40°C/75% relative humidity (RH) for 4 weeks, monitoring degradation via HPLC.
- Photostability : Expose to 1.2 million lux hours of visible light and 200 W·hr/m² UV ().
- Hydrolytic degradation : Test in buffers (pH 1–9) at 37°C for 48 hours, using LC-MS to identify breakdown products.
Report mass balance and degradation pathways, referencing ’s protocols for experimental reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?
- Methodological Answer : Conduct orthogonal assays (e.g., surface plasmon resonance [SPR] vs. radioligand displacement) under standardized conditions (pH 7.4, 25°C). Control for ionic strength, as dihydrochloride solubility is pH-dependent ( ). Use meta-analysis to compare data across cell types (primary vs. immortalized lines) and statistical models (e.g., Hill slopes in dose-response curves). Reference ’s emphasis on hypothesis-driven experimentation and peer-reviewed validation .
Q. How can researchers optimize in vivo pharmacokinetic (PK) studies to account for this compound’s pH-dependent solubility?
- Methodological Answer :
- Study design : Use crossover protocols comparing oral and intravenous administration in animal models, with plasma sampling at critical intervals (e.g., 0.5, 2, 6, 24 hours).
- Analytical method : Quantify plasma concentrations via LC-MS/MS with a deuterated internal standard (e.g., D8-labeled analogs as in ).
- Modeling : Apply physiologically based pharmacokinetic (PBPK) models incorporating pH-solubility data (LogP = ~6.8, inferred from ) and enterohepatic recirculation potential .
Data Contradiction Analysis
Q. How to address discrepancies in this compound’s cytotoxicity profiles between 2D cell cultures and 3D organoid models?
- Methodological Answer :
- Experimental controls : Normalize results to tissue penetration metrics (e.g., diffusion coefficients in 3D matrices).
- Mechanistic studies : Use fluorescence-labeled Sudoterb to track spatial distribution in organoids (’s receptor internalization methodology).
- Data normalization : Express IC50 values relative to cellular ATP content or viability dyes (e.g., Alamar Blue), as 3D models may exhibit altered metabolic activity .
Experimental Design Tables
Table 1 : Key Parameters for Stability Testing of this compound
Table 2 : Comparative Receptor Binding Assays for Contradiction Resolution
Key Considerations
- Chemical Specificity : Distinguish this compound from hydrochloride salts by confirming the 2:1 stoichiometry via elemental analysis ().
- Ethical Compliance : Adhere to international guidelines for in vivo studies () and data reporting standards ().
- Data Reproducibility : Document batch-specific purity (>99%) and storage conditions (−20°C in anhydrous DMSO) per , and 10 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
